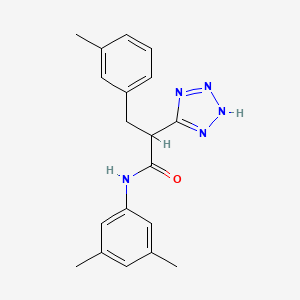

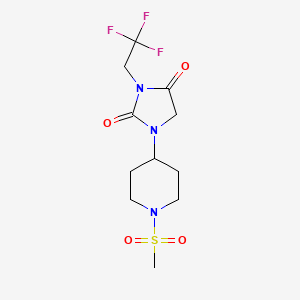

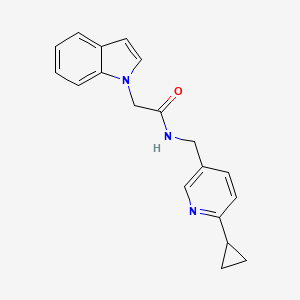

![molecular formula C16H15N3O2S2 B2846208 N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 896294-67-0](/img/structure/B2846208.png)

N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives may involve various synthetic pathways . For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiophene derivatives have been found to show a wide range of chemical reactivity . Among all the synthesized derivatives, certain compounds showed greater inhibitory effect against organisms used in studies .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antibacterial Activity

N-(4,5-Dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide and its analogs have been explored for their potential antibacterial properties. A study focused on novel analogs of this compound demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxic effects on mammalian cells. This indicates a potential for developing new antibacterial agents from this class of compounds (Palkar et al., 2017).

Anticancer Properties

Research on derivatives of this compound has shown potential anticancer activities. Compounds synthesized from similar structures have been evaluated for their efficacy against various cancer cell lines, indicating their potential as leads for anticancer drug development. For instance, a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups exhibited promising anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, related to this compound, have been investigated for their corrosion inhibition properties on carbon steel in acidic solutions. These studies have revealed that such compounds can significantly inhibit steel corrosion, suggesting their potential application in corrosion protection technologies (Hu et al., 2016).

Diuretic Activity

Explorations into the pharmacological properties of related benzothiazole carboxamide compounds have identified some with notable diuretic activity. This suggests the potential for developing new diuretic medications from benzothiazole carboxamide derivatives, offering alternatives to current diuretic therapies (Yar & Ansari, 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-8-9(2)22-15(12(8)13(20)17-3)19-14(21)16-18-10-6-4-5-7-11(10)23-16/h4-7H,1-3H3,(H,17,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBURFGUTQNBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)

![7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846137.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846140.png)

![N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2846141.png)